Regioisomeric Differentiation: 7-Fluoro-4-carboxylic Acid Exhibits a Unique Substitution Topology Among Six C₉H₆FNO₄ Isomers
The target compound is the only benzoxazolone isomer bearing the fluorine at position 7 and the carboxylic acid at position 4 of the bicyclic core. Five alternative isomers with formula C₉H₆FNO₄ are documented in commercial databases: 4-fluoro-7-carboxylic acid (CAS 2387595-25-5), 5-fluoro-7-carboxylic acid (CAS 2387595-88-0), 6-fluoro-5-carboxylic acid (CAS 2387597-49-9), 7-fluoro-6-carboxylic acid (CAS 2387594-65-0), and 7-fluoro-5-carboxylic acid . All six isomers share identical molecular weight (211.15 g/mol) and elemental composition, rendering them indistinguishable by mass spectrometry or elemental analysis alone . This means that procurement without spectroscopic identity confirmation (¹H NMR, ¹⁹F NMR) carries a risk of isomer misassignment. The 7-fluoro-4-carboxylic acid topology places the electron-withdrawing fluorine para to the oxazolone N3-methyl and ortho to the C4-carboxylic acid, a spatial arrangement not present in any of the other five isomers, which is expected to produce distinct hydrogen-bonding geometry and steric accessibility at the carboxylic acid handle for amide or ester coupling [1].
| Evidence Dimension | Regioisomeric identity (fluorine position / carboxylic acid position / CAS) |
|---|---|
| Target Compound Data | 7-F / 4-COOH / CAS 2387597-52-4 |
| Comparator Or Baseline | 4-F / 7-COOH (CAS 2387595-25-5); 5-F / 7-COOH (CAS 2387595-88-0); 6-F / 5-COOH (CAS 2387597-49-9); 7-F / 6-COOH (CAS 2387594-65-0); 7-F / 5-COOH |
| Quantified Difference | Unique 7-F / 4-COOH topology among ≥6 documented C₉H₆FNO₄ isomers; zero alternative isomers share this combination |
| Conditions | Commercial supplier database cross-referencing (CheMenu, Kuujia, ChemSrc, AiFChem) |
Why This Matters
The absence of alternative isomers with the 7-F/4-COOH topology means this compound occupies a SAR space that is chemically inaccessible from any other commercially listed C₉H₆FNO₄ benzoxazolone, making it a non-substitutable building block for libraries exploring this substitution vector.
- [1] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chem. Soc. Rev. 2008, 37, 320–330. View Source
